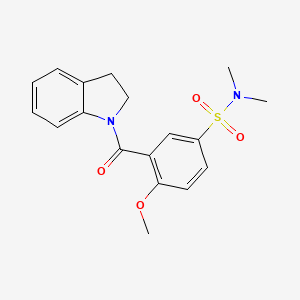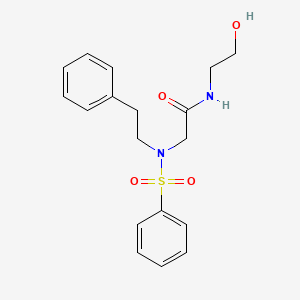
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic properties. DMTS has been studied for its ability to inhibit certain enzymes and receptors in the body, leading to potential applications in the treatment of various diseases.
Mécanisme D'action
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been shown to inhibit carbonic anhydrase enzymes through a competitive mechanism, binding to the active site of the enzyme and preventing the binding of substrate molecules. Additionally, this compound has been shown to interact with certain receptors in the body, such as the adenosine A1 receptor, leading to potential applications in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can have an impact on acid-base balance. Additionally, this compound has been shown to have vasodilatory effects, potentially leading to decreased blood pressure and increased blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide in lab experiments is its high selectivity for carbonic anhydrase II, making it a useful tool for studying the role of this enzyme in various physiological processes. However, limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
Future research on 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide could include further investigation into its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and cancer. Additionally, studies on the pharmacokinetics and toxicity of this compound could provide valuable information for its potential use as a drug candidate. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-methoxy-N,N-dimethylbenzenesulfonamide and indole-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent and acid to yield the final product.
Applications De Recherche Scientifique
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. One area of interest is its ability to inhibit carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance in the body. This compound has been shown to have a higher inhibitory effect on carbonic anhydrase II than other sulfonamide compounds, making it a promising candidate for the development of carbonic anhydrase inhibitors.
Propriétés
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-19(2)25(22,23)14-8-9-17(24-3)15(12-14)18(21)20-11-10-13-6-4-5-7-16(13)20/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDMCNXLJUCRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5226176.png)
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)

![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)

![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)




![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
